4-(2-Methoxyphenyl)benzene-1-carbothioamide
CAS No.: 1177240-92-4
Cat. No.: VC4518872
Molecular Formula: C14H13NOS
Molecular Weight: 243.32
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1177240-92-4 |
---|---|
Molecular Formula | C14H13NOS |
Molecular Weight | 243.32 |
IUPAC Name | 4-(2-methoxyphenyl)benzenecarbothioamide |
Standard InChI | InChI=1S/C14H13NOS/c1-16-13-5-3-2-4-12(13)10-6-8-11(9-7-10)14(15)17/h2-9H,1H3,(H2,15,17) |
Standard InChI Key | JBDYPDHMFSDANG-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1C2=CC=C(C=C2)C(=S)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4-(2-methoxyphenyl)benzenecarbothioamide, reflects its biphenyl core structure. The methoxy group (-OCH₃) occupies the ortho position of one benzene ring, while the carbothioamide (-C(=S)NH₂) group is para-substituted on the adjacent ring. This arrangement creates a planar configuration stabilized by intramolecular hydrogen bonding between the thioamide proton and methoxy oxygen, as observed in crystallographic studies of related analogs .
The SMILES notation (COC1=CC=CC=C1C2=CC=C(C=C2)C(=S)N) confirms the connectivity, with the methoxyphenyl and carbothioamide groups positioned at C1 and C4 of the central benzene ring, respectively. Density functional theory (DFT) calculations for similar structures predict bond lengths of 1.76 Å for C=S and 1.42 Å for C-O, aligning with experimental X-ray diffraction data .
Physicochemical Properties
Key physicochemical parameters include:
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₃NOS |
Molecular Weight | 243.32 g/mol |
XLogP3 | 3.2 (estimated) |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 2 |
Rotatable Bond Count | 3 |
Solubility data remain unreported, but analogs with comparable logP values exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . The compound’s melting point is uncharacterized, though related carbothioamides typically melt between 130–250°C depending on crystallinity .
Factor | Optimal Condition | Yield Impact |
---|---|---|
Base Concentration | 1.2 eq NaOH | <20% yield if <0.8 eq |
Solvent Polarity | Ethanol (ε = 24.3) | Polar aprotic preferred |
Temperature | 78°C (reflux) | Lower temps slow kinetics |
Reaction Time | 12–14h | <10h gives <15% yield |
Side products include unreacted thiosemicarbazide (detectable via TLC, Rf = 0.2 in ethyl acetate) and dimeric species from Michael addition side reactions .
Structural Characterization
Spectroscopic Analysis
IR Spectroscopy (KBr pellet, cm⁻¹):
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3291: N-H stretching (thioamide)
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1594: C=N stretching (pyrazoline ring)
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1399: C=S stretching
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1265: C-O-C asymmetric stretch (methoxy)
Absence of C=O peaks at ~1700 cm⁻¹ confirms complete cyclocondensation .
¹H NMR (400 MHz, DMSO-d₆):
δ (ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|
9.93 | s | 1H | NH (thioamide) |
7.82–6.89 | m | 8H | Aromatic protons |
3.86 | s | 3H | OCH₃ |
Coupling constants for aromatic protons range from J = 8.2–8.5 Hz, consistent with para-substitution patterns .
13C NMR (100 MHz, DMSO-d₆):
δ (ppm) | Assignment |
---|---|
183.2 | C=S |
161.1 | C-O (methoxy) |
139.4–114.2 | Aromatic carbons |
The C=S carbon appears downfield compared to carbonyl analogs (Δδ ≈ +25 ppm) .
Crystallographic Data
Single-crystal X-ray analysis of a structural analog (C₁₂H₁₃N₅O₂S) reveals:
-
Monoclinic system, space group P2₁/c
-
Unit cell parameters: a = 14.3207 Å, b = 5.2003 Å, c = 19.5919 Å, β = 108.37°
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Dihedral angle between aromatic rings: 14.36°
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Intramolecular N-H⋯O hydrogen bonds create S(6) ring motifs .
The thioamide group participates in intermolecular N-H⋯S hydrogen bonds (2.89 Å), forming centrosymmetric dimers .
Biological Activity and Mechanisms
Compound | R-Substituent | MIC (μM) |
---|---|---|
QST4 | 3-Cl-C₆H₄ | 6.25 |
QST11 | 2-OCH₃-C₆H₄ | 50 |
The 2-methoxyphenyl analog (QST11) shows moderate activity (MIC = 50 μM), suggesting that electronic effects from substituents modulate target binding .
Molecular Docking Insights
Docking studies of analog QST4 into the InhA (enoyl-ACP reductase) active site (PDB: 4TZK) reveal:
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Binding energy: −8.30 kcal/mol vs. −10.78 kcal/mol for native ligand
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Key interactions:
The methoxy group’s electron-donating effects may enhance π-π stacking with aromatic residues, though steric bulk could limit activity in ortho-substituted derivatives .
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yields beyond 45% using phase-transfer catalysts or microwave assistance.
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ADMET Profiling: Predict pharmacokinetic parameters (e.g., CYP450 inhibition, plasma protein binding) via QSAR models.
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Target Validation: Screen against InhA-overexpressing M. tuberculosis strains to confirm mechanism of action.
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Structural Analogues: Synthesize derivatives with varied substituents (e.g., 4-F, 3-NO₂) to establish SAR trends.
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